4-(Dibromomethyl)-3-fluorobenzonitrile

説明

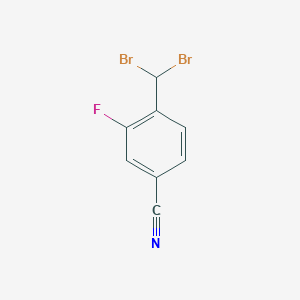

4-(Dibromomethyl)-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C8H4Br2FN and its molecular weight is 292.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(Dibromomethyl)-3-fluorobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a fluorine atom and dibromomethyl group attached to a benzonitrile backbone. The molecular formula is C8H6Br2FN, with a molecular weight of approximately 292.95 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing halogen substitutions have shown enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been shown to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The compound's activity may be attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Synthesis

The synthesis of this compound typically involves the bromination of 3-fluorobenzonitrile followed by a reaction with dibromomethane. The following reaction scheme outlines the synthetic pathway:

- Bromination : 3-Fluorobenzonitrile is treated with bromine in an organic solvent to introduce bromine atoms at the desired positions.

- Formation of Dibromomethyl Group : The brominated intermediate is reacted with dibromomethane under basic conditions to yield this compound.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives, including this compound, against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for tested strains, suggesting moderate antibacterial activity.

- Anticancer Evaluation : In vitro assays conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 20 µM for both cell lines.

化学反応の分析

Nucleophilic Substitution Reactions

The dibromomethyl group serves as a reactive site for nucleophilic substitution. A representative example involves its reaction with amines under mild conditions:

Example Reaction:

Reaction of 4-(Dibromomethyl)-3-fluorobenzonitrile with tert-butyl 2-amino-3-methylbutanoate in dry DMF at 20°C for 16 hours under nitrogen yields tert-butyl 2-[(4-cyano-2-fluorobenzyl)amino]-3-methylbutanoate .

| Parameter | Value/Detail |

|---|---|

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 20°C (Room Temperature) |

| Time | 16 hours |

| Base | Sodium bicarbonate (NaHCO₃) |

| Yield | Not explicitly stated; purified via column chromatography |

Bromination and Radical Reactions

The compound participates in radical bromination processes, often serving as an intermediate. For example:

Radical Bromination Protocol:

Using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under reflux conditions, bromination occurs selectively at the benzylic position. This method is scalable for industrial production .

| Reagent | Role |

|---|---|

| NBS | Bromine donor |

| AIBN | Radical initiator |

| Conditions | Reflux in CCl₄ or similar solvent |

| Products | Mono- or di-brominated derivatives |

Nitrile Reduction

The nitrile group can be reduced to an amine using lithium aluminum hydride (LiAlH₄) in anhydrous ether, yielding 4-(dibromomethyl)-3-fluorobenzylamine.

Oxidation Pathways

Oxidation of the dibromomethyl group with potassium permanganate (KMnO₄) under acidic conditions produces carboxylic acid derivatives, though yields are moderate due to competing side reactions.

Stability and Reactivity Considerations

-

Light Sensitivity: Degrades under UV light, requiring amber glass storage .

-

Thermal Stability: Decomposes above 150°C, releasing bromine vapors .

-

Solvent Compatibility: Stable in polar aprotic solvents (DMF, DMSO) but reacts with alcohols or water over time .

Comparative Reactivity Table

特性

IUPAC Name |

4-(dibromomethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2FN/c9-8(10)6-2-1-5(4-12)3-7(6)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDQIKQCSRPDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676802 | |

| Record name | 4-(Dibromomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146699-62-8 | |

| Record name | 4-(Dibromomethyl)-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146699-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dibromomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。